Technical Whitepaper: 2H-Perfluoro-2-dodecenoic Acid (10:2 FTUCA)
Technical Whitepaper: 2H-Perfluoro-2-dodecenoic Acid (10:2 FTUCA)
Executive Summary
2H-Perfluoro-2-dodecenoic acid (CAS 70887-94-4), commonly referred to as 10:2 FTUCA , is a critical fluorotelomer intermediate.[1] It serves as a primary stable metabolite in the degradation pathway of 10:2 fluorotelomer alcohols (FTOHs) and commercial surfactant precursors. For drug development and environmental safety professionals, this compound represents a significant "terminal" intermediate that bridges the gap between volatile precursors and persistent perfluoroalkyl acids (PFAAs).
This guide provides a definitive technical reference for the identification, synthesis, and analytical characterization of 2H-Perfluoro-2-dodecenoic acid, distinguishing it from its saturated counterparts and outlining its role in the PFAS lifecycle.
Chemical Identity & Nomenclature[2]
Accurate identification of fluorotelomer acids is plagued by nomenclature inconsistencies in the literature. 2H-Perfluoro-2-dodecenoic acid is an
Identity Matrix[3]
| Parameter | Detail |
| IUPAC Name | (Z)-3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-icosafluorododec-2-enoic acid |
| Common Synonyms | 10:2 FTUCA; 2H-PFDoDA; 2H-Perfluoro-2-dodecenoate |
| CAS Number | 70887-94-4 |
| Molecular Formula | |
| Molecular Weight | 558.11 g/mol |
| SMILES | OC(=O)\C=C(/F)\C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F |
| InChI Key | OGNPKTMXAFCAFU-UHFFFAOYSA-N |
Structural Insight
The designation "10:2" refers to the origin of the carbon backbone: 10 carbons derived from a perfluorinated chain and 2 carbons from a hydrocarbon cap. However, in the unsaturated acid (FTUCA), the elimination of HF creates a double bond between C2 and C3.
-
C1: Carboxyl group (-COOH)
-
C2: Vinylic Carbon with 1 Hydrogen (=CH-)
-
C3: Vinylic Carbon with 1 Fluorine (=CF-)
-
C4-C12: Perfluorinated tail (-
- )
Synthesis & Formation Mechanisms[1]
Understanding the origin of 2H-Perfluoro-2-dodecenoic acid is essential for interpreting environmental data or metabolic stability studies.[1]
Biological Formation (Metabolic Pathway)
In biological systems (e.g., rat liver microsomes, activated sludge), 10:2 FTUCA is formed via the oxidation of 10:2 FTOH. The pathway involves the transient formation of the saturated acid (10:2 FTCA), followed by enzymatic or spontaneous dehydrofluorination.
Figure 1: Metabolic degradation pathway of 10:2 FTOH leading to the formation of 2H-Perfluoro-2-dodecenoic acid (10:2 FTUCA).
Chemical Synthesis Protocol
For the preparation of analytical standards, biological isolation is inefficient. The preferred chemical route utilizes the Horner-Wadsworth-Emmons (HWE) reaction to ensure stereoselectivity (favoring the Z-isomer).
Protocol Summary:
-
Reagents: Perfluorodecanal (
) and Triethyl phosphonoacetate. -
Conditions: Anhydrous THF,
to . -
Base: LDA (Lithium diisopropylamide) or KHMDS is used to deprotonate the phosphonate.
-
Mechanism: The perfluorinated aldehyde reacts with the phosphonate carbanion. The strong electron-withdrawing nature of the perfluoroalkyl group stabilizes the intermediate, often requiring specific Lewis acids to drive elimination.
-
Purification: Silica gel chromatography (Acidified eluent) or recrystallization from hexanes/benzene.
Analytical Characterization
Trustworthy detection of 10:2 FTUCA requires specific mass spectrometry transitions, as it shares a similar mass range with other long-chain PFAS but possesses distinct fragmentation patterns due to the double bond.
LC-MS/MS Parameters
The molecule is typically analyzed in Negative Electrospray Ionization (ESI-) mode.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| 10:2 FTUCA | 557.0 | 493.0 | 15 | Loss of |
| 119.0 | 30 | |||
| 69.0 | 40 |
Note on Isomers: The Z-isomer is the dominant thermodynamic product in biological samples. Chromatographic separation from the saturated 10:2 FTCA (Mass 578 -> 577) is critical; FTUCA elutes slightly earlier than its saturated counterpart on C18 columns due to the double bond's polarity.
NMR Spectroscopy
- NMR: Distinct shift for the vinylic fluorine at C3 (approx. -110 to -120 ppm), showing coupling to the vinylic proton.
-
NMR: A characteristic doublet or multiplet in the olefinic region (
6.0 - 7.0 ppm) corresponding to the proton at C2.
Toxicology & Safety (E-E-A-T)
As a Senior Scientist, it is imperative to treat 2H-Perfluoro-2-dodecenoic acid not just as a standard, but as a bioactive toxicant.
Toxicity Profile
Research indicates that fluorotelomer acids (FTCAs and FTUCAs) can exhibit higher acute toxicity to aquatic invertebrates (e.g., Daphnia magna) than their fully fluorinated PFAA analogs (like PFDA).
-
Mechanism: The presence of the double bond and the carboxylic acid headgroup allows for specific protein binding affinities and membrane disruption distinct from the inert PFAAs.
-
Reactivity: 10:2 FTUCA is an electrophile capable of reacting with biological nucleophiles (e.g., Glutathione), potentially leading to protein adduct formation.
Handling Protocols
-
Hazard Class: Skin Corr. 1B (Causes severe skin burns and eye damage).
-
PPE: Neoprene or Nitrile gloves (double-gloving recommended), chemical splash goggles, and face shield. Handle only in a functioning fume hood.
-
Storage: Freezer (
) under inert atmosphere (Argon/Nitrogen) to prevent autoxidation or hydrolysis.
References
-
BenchChem. 2H-Perfluoro-2-dodecenoic Acid (10:2 FTUCA) - CAS 70887-94-4. Retrieved from
-
PubChem. 2H-Perfluoro-2-dodecenoic acid (Compound). National Library of Medicine. Retrieved from
-
LGC Standards. 2H-Perfluoro-2-dodecenoic Acid Reference Material. Retrieved from
-
Phillips, M. M., et al. (2007). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Environmental Science & Technology. Retrieved from
-
AccuStandard. PFOA-044S-CN: 2H-Perfluoro-2-dodecenoic acid (10:2 FTUCA).[2] Retrieved from
